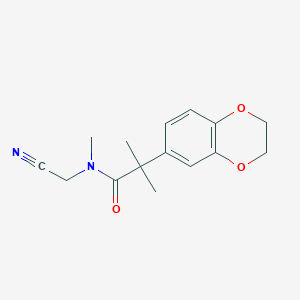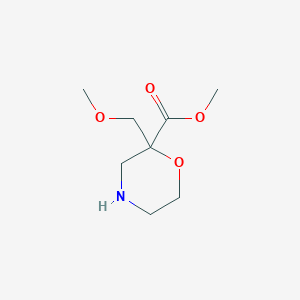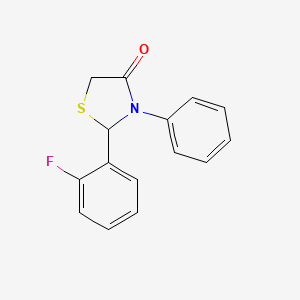![molecular formula C15H19NO3 B2554315 N-(3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide CAS No. 2411220-49-8](/img/structure/B2554315.png)
N-(3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)oxirane-2-carboxamide is a complex organic compound with a unique structure that combines a benzoannulene core with an oxirane and carboxamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)oxirane-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzoannulene core, followed by the introduction of the methoxy group and the formation of the oxirane ring. The final step involves the attachment of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to achieve consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)oxirane-2-carboxamide can undergo various chemical reactions, including:
- Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
- Reduction: The oxirane ring can be reduced to form a diol.
- Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions .
- Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
- Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution .
- Oxidation: Formation of hydroxylated derivatives.
- Reduction: Formation of diol derivatives.
- Substitution: Formation of various substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology: In biological research, N-(3-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)oxirane-2-carboxamide is studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mecanismo De Acción
The mechanism of action of N-(3-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)oxirane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxirane ring is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or the modulation of receptor function. This compound can also induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds::
- 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one
- 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol
- 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-amine
Comparison: Compared to these similar compounds, N-(3-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)oxirane-2-carboxamide is unique due to the presence of the oxirane and carboxamide functional groups. These groups confer additional reactivity and potential biological activity, making it a more versatile compound for various applications .
Propiedades
IUPAC Name |
N-(3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-18-13-6-5-10-3-2-4-12(7-11(10)8-13)16-15(17)14-9-19-14/h5-6,8,12,14H,2-4,7,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQIIRKZEWVTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC(C2)NC(=O)C3CO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2,2-Dimethylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2554234.png)




![7-Methyl-1-azaspiro[3.5]nonane](/img/structure/B2554241.png)
![2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2554242.png)
![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2554244.png)


![3-(methylsulfanyl)-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2554249.png)

![N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554253.png)
![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2554255.png)
